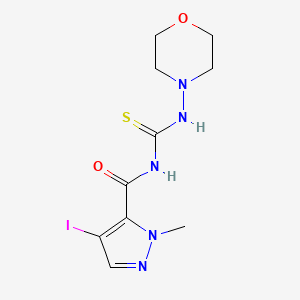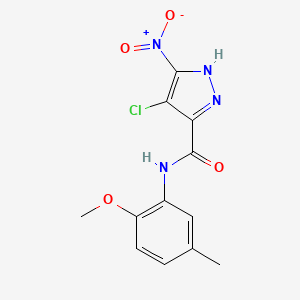![molecular formula C22H19BrN6O2 B10950651 2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10950651.png)
2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE” is a complex organic molecule that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by the presence of a bromine atom, a phenyl group, and a pyrazole moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE” typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Attachment of the pyrazole moiety: This step involves the condensation of the benzodiazepine intermediate with a pyrazole derivative under reflux conditions.
Formation of the hydrazide linkage: The final step involves the reaction of the intermediate with hydrazine hydrate to form the aceto-hydrazide linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the bromine atom and the phenyl group makes the compound susceptible to oxidation reactions.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxidation of the phenyl group can lead to the formation of phenolic derivatives.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Substitution of the bromine atom can result in the formation of various substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the function of benzodiazepine receptors.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with benzodiazepine receptors in the central nervous system. It may modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The presence of the pyrazole moiety may also contribute to its binding affinity and selectivity for specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties and used in the treatment of epilepsy.
Uniqueness
The unique structural features of “2-(7-BROMO-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-1,4-BENZODIAZEPIN-1-YL)-N’-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE” include the presence of the bromine atom and the pyrazole moiety, which may confer distinct pharmacological properties compared to other benzodiazepines.
Properties
Molecular Formula |
C22H19BrN6O2 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
2-(7-bromo-2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19BrN6O2/c1-28-13-15(11-26-28)10-25-27-20(30)14-29-19-8-7-17(23)9-18(19)22(24-12-21(29)31)16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,27,30)/b25-10+ |
InChI Key |
XPXVWLZAEPPNDW-KIBLKLHPSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=N/NC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Canonical SMILES |
CN1C=C(C=N1)C=NNC(=O)CN2C(=O)CN=C(C3=C2C=CC(=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


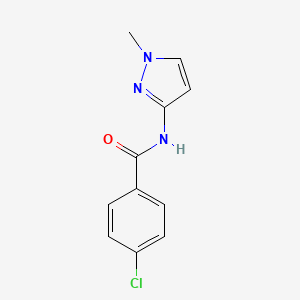
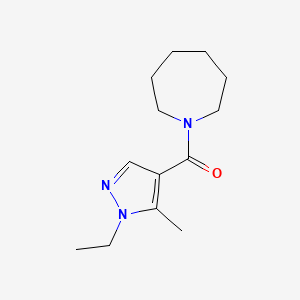
![2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10950581.png)
![N-[1-(3,4-dimethoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10950582.png)
![7-(furan-2-yl)-N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10950585.png)
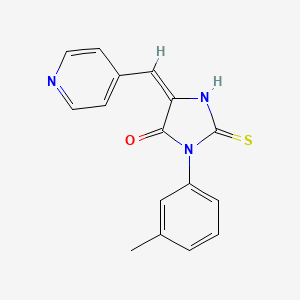
![4-Ethyl-5-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10950599.png)
![3-bromo-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B10950601.png)
![1-ethyl-N-methyl-4-{[3-(phenylsulfonyl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10950606.png)
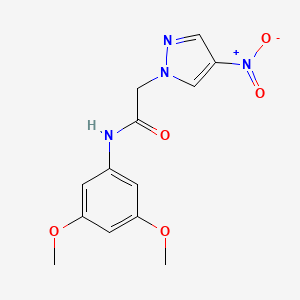
![2-(4-fluorophenyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950622.png)
![4-bromo-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B10950629.png)
